molecular formula C14H15N5O3S B2428216 1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one CAS No. 2380176-99-6

1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one

Cat. No.: B2428216
CAS No.: 2380176-99-6
M. Wt: 333.37
InChI Key: LKLDRVFNESSHTE-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methoxypyridine and a methylthiadiazole group

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-9-13(23-17-16-9)14(21)18-5-6-19(12(20)8-18)10-3-4-15-11(7-10)22-2/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLDRVFNESSHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared through nucleophilic substitution reactions.

    Introduction of the Methoxypyridine Group: This step involves the reaction of the piperazine core with 2-methoxypyridine under conditions such as reflux in an appropriate solvent.

    Attachment of the Methylthiadiazole Group: The final step includes the acylation of the piperazine derivative with 4-methylthiadiazole-5-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxypyridine group can be oxidized to form corresponding N-oxides.

    Reduction: The carbonyl group in the thiadiazole moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems and potential therapeutic uses.

    Materials Science: As a building block for creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxypyridin-4-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazine
  • 1-(2-Methoxypyridin-4-yl)-4-(4-methylthiadiazole-5-carbonyl)piperidine

Uniqueness

1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

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